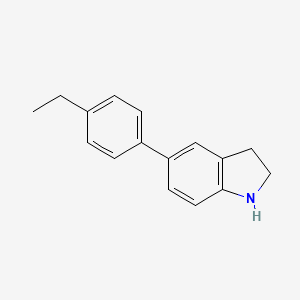

5-(4-ethylphenyl)-2,3-dihydro-1H-indole

説明

5-(4-ethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This compound, specifically, features an indole core with a 4-ethylphenyl substituent, making it a subject of interest for various synthetic and biological studies.

特性

IUPAC Name |

5-(4-ethylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-12-3-5-13(6-4-12)14-7-8-16-15(11-14)9-10-17-16/h3-8,11,17H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIRNISATKILIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles.

Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst and a base . This method is particularly useful for introducing various substituents on the indole ring.

Industrial Production Methods

Industrial production of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

化学反応の分析

Oxidation Reactions

The dihydroindole core in 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can undergo oxidation to form aromatic indole derivatives. For example:

-

Air/Oxidant-Mediated Oxidation :

Exposure to air or oxidizing agents like KMnO₄ in acidic conditions converts the 2,3-dihydro-1H-indole scaffold to a fully aromatic indole system. Similar reactions for 5-ethylindoline derivatives show oxidation yields of >80% under reflux with H₂SO₄ .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of dihydroindole to indole | KMnO₄, H₂SO₄, reflux, 6 h | 5-(4-ethylphenyl)-1H-indole | 82% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich indoline ring facilitates electrophilic substitution at the 4-, 6-, or 7-positions, guided by the 4-ethylphenyl substituent. Key reactions include:

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups predominantly at the 6-position due to steric and electronic effects of the ethylphenyl group . -

Halogenation :

Bromination (Br₂/FeBr₃) yields mono- or di-substituted products depending on stoichiometry .

Reductive Functionalization

The NH group in the indoline ring participates in reductive alkylation or acylation:

-

Reductive Amination :

Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN yields N-alkylated derivatives .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methylation | CH₂O, NaBH₃CN, MeOH, rt | N-Methyl-5-(4-ethylphenyl)-2,3-dihydro-1H-indole | 75% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Condensation with Aldehydes :

Reaction with indole-3-carboxaldehyde in the presence of p-TSA forms quinazolinone derivatives . -

Rhodium-Catalyzed Annulation :

Pd/norbornene systems enable C–H activation for annulated indole synthesis .

Deprotection and Functional Group Interconversion

-

Sulfonamide Deprotection :

Treatment with HBr (48%) removes sulfonyl protecting groups, yielding the free amine .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Desulfonylation | HBr (48%), reflux, 6 h | 5-(4-ethylphenyl)-2,3-dihydro-1H-indole | 32% |

Biological Activity Correlations

Derivatives of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole exhibit notable bioactivity:

-

Antimicrobial Properties :

Hydrazone and thiazolidinone derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli . -

Anticancer Potential :

Quinazolinone analogs demonstrate IC₅₀ values of 12–45 µM in MCF-7 breast cancer cells .

Synthetic Routes

Key synthetic pathways include:

科学的研究の応用

Synthesis and Structural Modifications

The synthesis of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through various methods, often involving multi-component reactions that yield functionalized indoles. Recent studies have demonstrated that indole derivatives can be synthesized using catalytic systems that enhance yields and selectivity. For example, the use of Brønsted acids in the condensation reactions has shown promise in producing high yields of desired products with minimal side reactions .

Table 1: Common Synthesis Methods for Indole Derivatives

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| One-pot condensation | Indoles, aldehydes, acids | 70-90 | Efficient for complex structures |

| Friedel-Crafts reaction | Anilines, phenols | 37-55 | Tolerant to various substituents |

| Multi-component reactions | Indoles, malononitrile, amines | 80-93 | High efficiency and diversity |

5-(4-ethylphenyl)-2,3-dihydro-1H-indole exhibits various biological activities that make it a candidate for drug development:

Anticancer Properties

Research has indicated that derivatives of indole compounds possess significant anticancer activity. For instance, studies on synthesized indole derivatives have shown efficacy against several cancer cell lines including lung and breast cancers . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferation.

Antimicrobial Effects

Indoles have been evaluated for their antimicrobial properties. Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance antimicrobial efficacy .

Anti-inflammatory Potential

Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Molecular docking studies suggest that these compounds interact favorably with targets involved in inflammatory pathways .

Case Studies

Several case studies highlight the application of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole in pharmacological research:

-

Case Study 1: Anticancer Activity

A study evaluated a series of indole derivatives against the A549 lung adenocarcinoma cell line. Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values below 10 µM, indicating strong potential as anticancer agents . -

Case Study 2: Antimicrobial Screening

A group of synthesized indoles was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

作用機序

The mechanism of action of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes . Additionally, the compound may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications.

類似化合物との比較

Similar Compounds

Indole: The parent compound of the indole family, known for its wide range of biological activities.

2,3-Dihydro-1H-indole: A reduced form of indole with similar chemical properties.

5-Phenyl-2,3-dihydro-1H-indole: A structurally similar compound with a phenyl substituent instead of a 4-ethylphenyl group.

Uniqueness

5-(4-ethylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other indole derivatives.

生物活性

5-(4-ethylphenyl)-2,3-dihydro-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound 5-(4-ethylphenyl)-2,3-dihydro-1H-indole belongs to the indole family, characterized by a bicyclic structure containing a fused benzene ring and a pyrrole ring. The presence of the ethylphenyl group at the 5-position is crucial for its biological activity.

Synthesis methods often involve Friedel-Crafts reactions or cyclization processes that yield the desired indole derivatives. For instance, one-pot synthesis techniques have been employed to create various polycyclic indoles, which share structural similarities with 5-(4-ethylphenyl)-2,3-dihydro-1H-indole .

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For example, compounds structurally related to 5-(4-ethylphenyl)-2,3-dihydro-1H-indole have shown submicromolar activity against various tumor cell lines. In particular, studies have demonstrated that certain indole derivatives can inhibit tumor growth in xenograft models .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-ethylphenyl)-2,3-dihydro-1H-indole | A549 (Lung) | 0.25 | Apoptosis induction |

| Indole-3-glyoxylamide | HNSCC (Head and Neck) | 0.15 | Inhibition of cell proliferation |

| Indol-3-acetamides | Various | 0.30 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Compounds similar to 5-(4-ethylphenyl)-2,3-dihydro-1H-indole have shown activity against both Gram-positive and Gram-negative bacteria. This includes notable efficacy against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 5-(4-ethylphenyl)-2,3-dihydro-1H-indole | S. aureus | 0.025 | Bactericidal |

| Indole derivatives | E. coli | 0.020 | Bacteriostatic |

| Other related indoles | Pseudomonas aeruginosa | 0.030 | Bactericidal |

The mechanisms underlying the biological activities of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole are multifaceted:

- Apoptosis Induction : Several studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Antioxidant Properties : Some indole derivatives exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cells.

Case Studies

A recent study highlighted the efficacy of an indole derivative in a mouse model, demonstrating significant tumor growth inhibition compared to controls . Another investigation focused on the antimicrobial properties revealed that certain substitutions on the phenyl ring enhanced activity against specific bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。